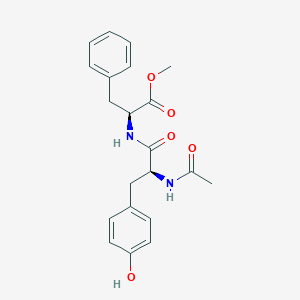

Ac-Tyr-Phe-OMe

Descripción general

Descripción

Synthesis Analysis

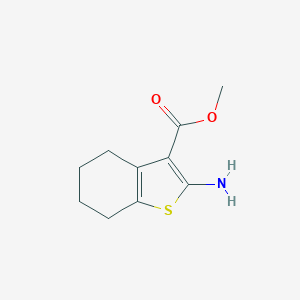

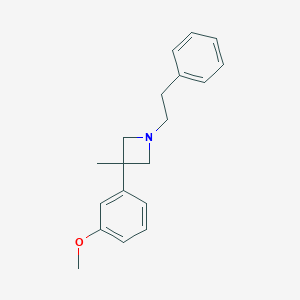

The synthesis of Ac-Tyr-Phe-OMe involves the use of several types of synthetic substrates. In one study, homopolymers containing peptide side groups were obtained through the new acrylate monomers (Tyr (Boc)-Met-OCH3 and Tyr (Boc)-Met-Phe-OCH3) via the free radical polymerization method . Another study described a titanium tetrachloride-based effective methodology for the synthesis of dipeptides .Molecular Structure Analysis

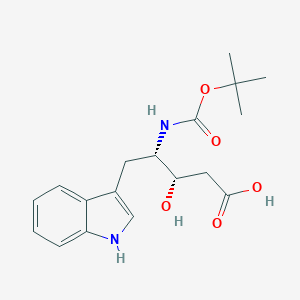

The molecular structure of Ac-Tyr-Phe-OMe is C21H24N2O5 . The structure of Ac-Tyr-Phe-OMe and its dimer has been investigated by applying resonant 2-photon ionization (R2PI) and IR/R2PI spectroscopy as well as Hartree-Fock and density functional theory (DFT) calculations .Physical And Chemical Properties Analysis

The physical and chemical properties of Ac-Tyr-Phe-OMe include a density of 1.1±0.1 g/cm3, boiling point of 391.0±30.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, and an enthalpy of vaporization of 64.1±3.0 kJ/mol .Aplicaciones Científicas De Investigación

Inhibition of Macrophage Phagocytic Activity : Ac-Tyr-Phe-OMe inhibits macrophages' phagocytic activity, leading to a marked accumulation of antigen-antibody complexes in the lysosome fraction. This was observed in a study by Nihira and Koyama (1983) (Nihira & Koyama, 1983).

Study of Enzymatic Specificity and Kinetics : The compound has been used in research to understand enzyme-catalyzed reactions, particularly those involving alpha-chymotrypsin. It aids in analyzing the interaction between the enzyme's specificity-determining site and substrates' aromatic side chains, as indicated in studies by Ohno et al. (1976) and (1975) (Ohno et al., 1976), (Ohno et al., 1975).

Tripeptide Model Systems : Ac-Tyr-Phe-OMe and its derivatives are used as model systems to study the structural properties of bioactive molecules. This application is discussed in research by Schwing et al. (2012) and Gerhards et al. (2002) (Schwing et al., 2012), (Gerhards et al., 2002).

Peptide Transport Research : It serves as a tool for studying peptide transport mechanisms. Meredith et al. (2000) found that Ac-Tyr-Phe-OMe is an effective inhibitor of peptide uptake, highlighting its role in binding site interactions for dipeptides and tripeptides (Meredith et al., 2000).

Sensor and Electrode Development : The compound has been utilized in the development of sensors and electrodes for detecting various substances. For instance, Raoof et al. (2012) and Madrakian et al. (2014) employed it in modifying glassy carbon electrodes for sensing applications (Raoof et al., 2012), (Madrakian et al., 2014).

Synthesis of Bioactive Peptides : Ac-Tyr-Phe-OMe is used in synthesizing peptides with biological activity. Hu et al. (2012) and Ojima et al. (1984) explored its use in enzyme-catalyzed synthesis and in the synthesis of chiral oligopeptides, respectively (Hu et al., 2012), (Ojima et al., 1984).

Metabolic Pathway Analysis : It helps in assessing metabolic pathways in humans. Mason et al. (2017) utilized a compartmental model incorporating phenylalanine and tyrosine for this purpose (Mason et al., 2017).

Conformational Studies in Gas Phase : The compound is useful in conformational studies of peptides in the gas phase. Gerlach et al. (2004) and Galimberti et al. (2019) used it to study β-sheet structures and H-bonded complexes (Gerlach et al., 2004), (Galimberti et al., 2019).

Radiobiological Research : In radiobiology, it has been used to study transformations under particle irradiation, as demonstrated by Zhang et al. (2014) (Zhang et al., 2014).

Catalytic Activity Studies : It is used to examine the catalytic activities of enzymes like pepsin C, as shown in research by Auffret and Ryle (1979) (Auffret & Ryle, 1979).

Direcciones Futuras

Molecules based on the Phe-Phe motif, such as Ac-Tyr-Phe-OMe, have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . The Phe-Phe motif has gained in popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This holds substantial promise for the creation of the next generation nanomedicines .

Propiedades

IUPAC Name |

methyl (2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-14(24)22-18(12-16-8-10-17(25)11-9-16)20(26)23-19(21(27)28-2)13-15-6-4-3-5-7-15/h3-11,18-19,25H,12-13H2,1-2H3,(H,22,24)(H,23,26)/t18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKAXMXOQRFJPK-OALUTQOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Tyr-Phe-OMe | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate](/img/structure/B9530.png)

![1-Hydroxy-4-[5-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-phenylpyrazol-3-yl]oxy-N-(4-tetradecoxyphenyl)naphthalene-2-carboxamide](/img/structure/B9543.png)

![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)

![6-Phenylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B9555.png)